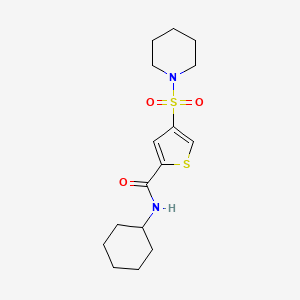

![molecular formula C14H15N5O B5552664 N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step chemical reactions that allow for the introduction of various substituents into the imidazo[1,2-a]pyridine scaffold. A common approach includes the cyclization of amino pyridines with chloro ketones, leading to the formation of the core imidazo[1,2-a]pyridine ring. Subsequent modifications at specific positions on the ring system can introduce functionalities like carboxamide groups, which are crucial for biological activity (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal that the imidazo[1,2-a]pyridine core is often planar, allowing for efficient π-π interactions that are beneficial in binding to biological targets. Density Functional Theory (DFT) calculations further provide insights into the electronic structure, highlighting the importance of the imidazo[1,2-a]pyridine skeleton in contributing to the compound's reactivity and stability (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in a variety of chemical reactions, including nucleophilic addition, cycloaddition, and C-H functionalization. These reactions are pivotal for the introduction of diverse functional groups that modulate the biological activity of these compounds. The reactivity is often influenced by the presence of substituents on the imidazo[1,2-a]pyridine core, which can affect electron density and steric hindrance, thereby dictating the course of chemical transformations (Yu et al., 2018).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Strategies

- Researchers explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a challenge in drug discovery programs. This study is crucial for understanding how to modify similar compounds to enhance their stability and efficacy in medicinal applications (Linton et al., 2011).

Synthesis and Mechanistic Studies

- Another study focused on the experimental and theoretical aspects of functionalization reactions involving pyridine derivatives, highlighting the diverse chemical properties and synthesis possibilities of such compounds (Yıldırım et al., 2005).

Continuous Flow Synthesis

- The first continuous flow synthesis of imidazo[1,2-a] heterocycles, including carboxylic acids and carboxamides, represents an advancement in the efficient and scalable production of these compounds, which is vital for their application in various scientific fields (Herath et al., 2010).

Application in Antimicrobial Agents

- Some studies have identified imidazo[1,2-a]pyridine carboxamides as potent antimycobacterial agents, demonstrating their potential in treating infections like tuberculosis (Wu et al., 2016).

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-14(17-4-1-7-18-8-5-15-11-18)12-2-3-13-16-6-9-19(13)10-12/h2-3,5-6,8-11H,1,4,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCPOKKDOGEXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

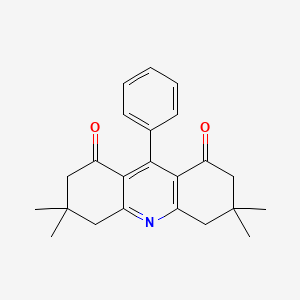

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)